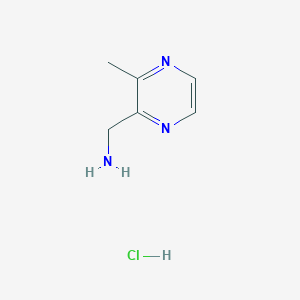

(3-Methylpyrazin-2-yl)methanamine hydrochloride

Description

(3-Methylpyrazin-2-yl)methanamine hydrochloride is a heterocyclic amine derivative featuring a pyrazine ring substituted with a methyl group at position 3 and a methanamine group at position 2, forming a hydrochloride salt. Pyrazine derivatives are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science due to their electron-deficient aromatic systems, which facilitate interactions with biological targets or catalytic sites. The hydrochloride salt enhances solubility and stability, making it suitable for synthetic and pharmacological studies.

Properties

IUPAC Name |

(3-methylpyrazin-2-yl)methanamine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3.ClH/c1-5-6(4-7)9-3-2-8-5;/h2-3H,4,7H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHQBEVFDFOYVCY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CN=C1CN.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10ClN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1523618-20-3 | |

| Record name | 2-Pyrazinemethanamine, 3-methyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1523618-20-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Methylpyrazin-2-yl)methanamine hydrochloride typically involves the reaction of 3-methylpyrazine with formaldehyde and ammonium chloride under controlled conditions . The reaction is carried out in an inert atmosphere at room temperature to ensure the stability of the compound .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet commercial demands. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

(3-Methylpyrazin-2-yl)methanamine hydrochloride undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form amines.

Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions . The reactions are typically carried out under controlled temperatures and pressures to ensure the desired products are formed .

Major Products Formed

The major products formed from these reactions include various derivatives of this compound, such as oxides, amines, and substituted pyrazines .

Scientific Research Applications

(3-Methylpyrazin-2-yl)methanamine hydrochloride has a wide range of applications in scientific research, including:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Employed in the study of biological pathways and interactions.

Medicine: Investigated for its potential therapeutic effects and as a precursor in drug synthesis.

Industry: Utilized in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of (3-Methylpyrazin-2-yl)methanamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to certain receptors or enzymes, modulating their activity and leading to various biological effects . The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural and Functional Differences

The compound’s pyrazine core distinguishes it from other methanamine hydrochlorides with furan, thiophene, or phenyl substituents. Below is a comparative analysis based on molecular properties, synthesis, and applications:

Table 1: Comparative Data for Methanamine Hydrochloride Derivatives

Structural and Electronic Effects

- Pyrazine vs. Furan/Thiophene : The pyrazine ring’s electron-deficient nature contrasts with the electron-rich furan or thiophene moieties, altering reactivity in nucleophilic or electrophilic reactions .

Biological Activity

(3-Methylpyrazin-2-yl)methanamine hydrochloride is a compound of interest due to its diverse biological activities and potential applications in medicinal chemistry. This article will explore its biological activity, mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 175.63 g/mol. The compound features a pyrazine ring substituted with a methyl group and an amine functional group, which contributes to its reactivity and biological activity.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. It has been shown to modulate the activity of certain metabolic pathways, which may lead to various therapeutic effects. The compound can act as an inhibitor of enzymes involved in metabolic processes, potentially impacting cellular signaling and function.

Antimicrobial Properties

Preliminary studies suggest that this compound exhibits antimicrobial properties. It has shown effectiveness against several bacterial strains, indicating its potential use as an antimicrobial agent in therapeutic applications.

Enzyme Inhibition

Research indicates that this compound can inhibit specific enzymes involved in metabolic pathways. Such inhibition may be relevant for developing treatments for conditions where these enzymes play a critical role.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

- Antimicrobial Efficacy : A study demonstrated that the compound showed significant inhibition against Gram-positive bacteria, highlighting its potential as an antimicrobial agent.

- Enzyme Interaction : Research focused on the interaction of the compound with specific metabolic enzymes revealed that it could effectively inhibit enzyme activity in vitro, suggesting a mechanism for its biological effects.

- Therapeutic Applications : Investigations into the compound's therapeutic applications have indicated potential uses in treating infections caused by resistant bacterial strains due to its unique structure and mechanism of action.

Data Table: Summary of Biological Activities

| Activity | Description | References |

|---|---|---|

| Antimicrobial | Effective against certain bacterial strains | |

| Enzyme Inhibition | Inhibits specific metabolic enzymes | |

| Therapeutic Potential | Potential use in treating resistant infections |

Q & A

Q. What are the common synthetic routes for (3-Methylpyrazin-2-yl)methanamine hydrochloride, and what key parameters influence yield and purity?

- Methodological Answer : The synthesis typically involves functionalization of pyrazine precursors. For example, chlorination of methylpyrazine derivatives using reagents like thionyl chloride under reflux can introduce reactive sites for subsequent amine coupling . Key parameters include:

- Temperature : Controlled heating (e.g., 60–80°C) to avoid side reactions.

- pH : Neutral to slightly acidic conditions stabilize intermediates.

- Catalysts : Use of palladium or copper catalysts for cross-coupling reactions .

Purification via recrystallization or column chromatography is critical to achieve >97% purity .

Q. Which analytical techniques are most effective for characterizing the structural integrity of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substituent positions on the pyrazine ring and amine group .

- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., exact mass 159.66 g/mol for related methanamine hydrochlorides) .

- X-ray Crystallography : Resolves crystal packing and hydrogen-bonding networks in the hydrochloride salt form .

Advanced Research Questions

Q. How can researchers resolve discrepancies in biological activity data for this compound across different studies?

- Methodological Answer : Contradictions often arise from:

- Purity Variability : Impurities >3% (e.g., unreacted intermediates) can skew bioassay results. Validate purity via HPLC before testing .

- Assay Conditions : Differences in cell lines (e.g., HEK293 vs. CHO) or buffer pH alter receptor binding kinetics .

- Structural Analogues : Metabolites or degradation products (e.g., oxidized pyrazine derivatives) may exhibit off-target effects .

Standardize protocols using reference compounds from authoritative databases (e.g., PubChem, ECHA) .

Q. What strategies optimize the regioselectivity in substitution reactions of this compound derivatives?

- Methodological Answer :

- Directing Groups : Introduce temporary protecting groups (e.g., Boc) on the amine to steer electrophilic substitution to the pyrazine 5-position .

- Catalytic Systems : Pd(OAc)₂ with ligands like XPhos enhances Suzuki-Miyaura coupling at the 2-methyl site .

- Solvent Effects : Polar aprotic solvents (e.g., DMF) improve solubility and reduce steric hindrance .

Monitor reaction progress via TLC or in-situ IR to arrest at the desired intermediate stage .

Q. How do structural modifications to the pyrazine ring in this compound impact its pharmacokinetic properties?

- Methodological Answer : Modifications alter:

- Lipophilicity : Adding electron-withdrawing groups (e.g., -Cl) increases logP, enhancing blood-brain barrier penetration .

- Metabolic Stability : Fluorine substitution at the 3-position reduces CYP450-mediated oxidation, prolonging half-life .

- Solubility : Hydrochloride salt formation improves aqueous solubility (e.g., >50 mg/mL in PBS) for in vivo studies .

Use QSAR models to predict ADME profiles before synthesizing derivatives .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.